molecular formula C20H22N4 B11508858 Pyridazine-3,6-diamine, N,N'-bis(3,4-dimethylphenyl)-

Pyridazine-3,6-diamine, N,N'-bis(3,4-dimethylphenyl)-

Cat. No.: B11508858
M. Wt: 318.4 g/mol
InChI Key: JILCOEZLCSBKMG-UHFFFAOYSA-N
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Description

Pyridazine-3,6-diamine, N,N’-bis(3,4-dimethylphenyl)- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two amino groups at positions 3 and 6 of the pyridazine ring, and two N,N’-bis(3,4-dimethylphenyl) substituents. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridazine-3,6-diamine, N,N’-bis(3,4-dimethylphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3,6-dichloropyridazine with 3,4-dimethylaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the use of acylhydrazones and unactivated ketones in a Cu-promoted C(sp3)-C(sp3) coupling/cyclization sequence. This method provides good functional group compatibility and excellent step-economy .

Industrial Production Methods

Industrial production of pyridazine-3,6-diamine, N,N’-bis(3,4-dimethylphenyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridazine-3,6-diamine, N,N’-bis(3,4-dimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Pyridazine-3,6-diamine, N,N’-bis(3,4-dimethylphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyridazine-3,6-diamine, N,N’-bis(3,4-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Pyridazine-3,6-diamine, N,N’-bis(3,4-dimethylphenyl)- can be compared with other similar compounds such as pyrimidine and pyrazine derivatives. While all these compounds contain nitrogen atoms in their aromatic rings, pyridazine derivatives are unique due to their specific substitution patterns and pharmacological activities .

List of Similar Compounds

    Pyrimidine: Contains nitrogen atoms at positions 1 and 3.

    Pyrazine: Contains nitrogen atoms at positions 1 and 4.

    Pyridazinone: A derivative of pyridazine with a keto group at position 3.

Pyridazine-3,6-diamine, N,N’-bis(3,4-dimethylphenyl)- stands out due to its specific substitution pattern and the presence of two N,N’-bis(3,4-dimethylphenyl) groups, which contribute to its unique chemical and pharmacological properties.

Properties

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

IUPAC Name

3-N,6-N-bis(3,4-dimethylphenyl)pyridazine-3,6-diamine

InChI

InChI=1S/C20H22N4/c1-13-5-7-17(11-15(13)3)21-19-9-10-20(24-23-19)22-18-8-6-14(2)16(4)12-18/h5-12H,1-4H3,(H,21,23)(H,22,24)

InChI Key

JILCOEZLCSBKMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NN=C(C=C2)NC3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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